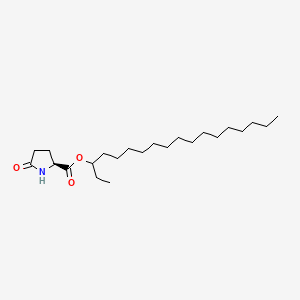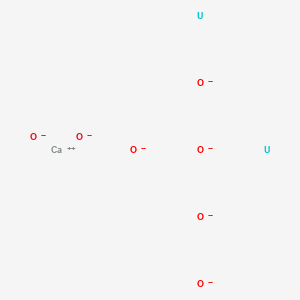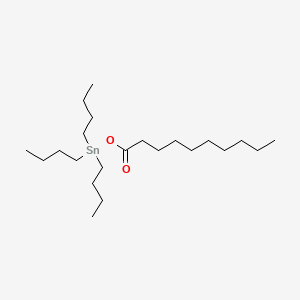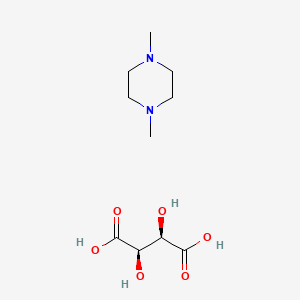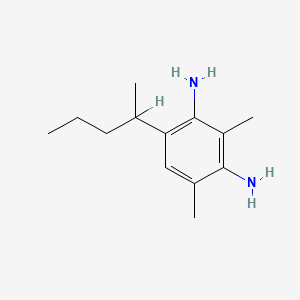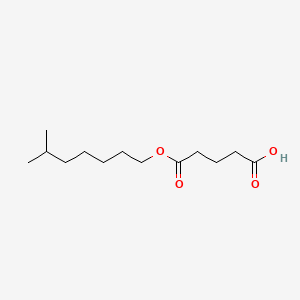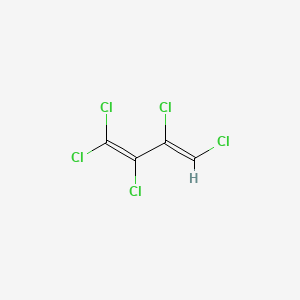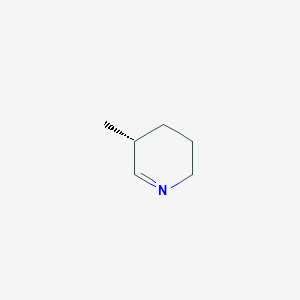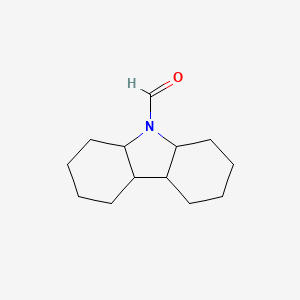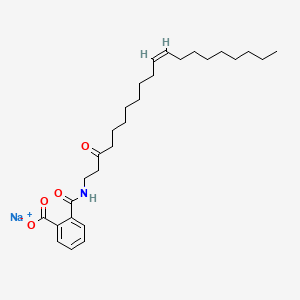
Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate: is a chemical compound known for its unique structure and properties It is a sodium salt derivative of benzoic acid, where the benzoate group is modified with an oleoylethylamino carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate typically involves the reaction of benzoic acid derivatives with oleoylethylamine under specific conditions. The process may include:
Esterification: Benzoic acid is first esterified with an appropriate alcohol to form an ester intermediate.
Amidation: The ester intermediate reacts with oleoylethylamine to form the desired amide.
Neutralization: The amide is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and amidation processes, followed by purification steps such as crystallization or chromatography to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate can undergo oxidation reactions, particularly at the oleoyl group, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions, affecting the carbonyl and oleoyl groups.
Substitution: It can participate in substitution reactions, where the benzoate or oleoylethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential interactions with biological membranes and proteins, given its amphiphilic nature.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a drug delivery agent due to its ability to interact with lipid membranes.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials, such as surfactants and emulsifiers.
Mécanisme D'action
The mechanism by which Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate exerts its effects involves its interaction with molecular targets such as lipid membranes and proteins. The oleoylethyl group allows the compound to insert into lipid bilayers, potentially altering membrane properties and affecting membrane-bound proteins and signaling pathways.
Comparaison Avec Des Composés Similaires
- Sodium 2-(((2-palmitoylethyl)amino)carbonyl)benzoate
- Sodium 2-(((2-stearoylethyl)amino)carbonyl)benzoate
- Sodium 2-(((2-linoleoylethyl)amino)carbonyl)benzoate
Uniqueness: Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate is unique due to the presence of the oleoylethyl group, which imparts specific hydrophobic and amphiphilic properties. This makes it particularly effective in interacting with lipid membranes and proteins, distinguishing it from other similar compounds with different fatty acid chains.
Propriétés
Numéro CAS |
94088-52-5 |
|---|---|
Formule moléculaire |
C28H42NNaO4 |
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
sodium;2-[[(Z)-3-oxoicos-11-enyl]carbamoyl]benzoate |
InChI |
InChI=1S/C28H43NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(30)22-23-29-27(31)25-20-17-18-21-26(25)28(32)33;/h9-10,17-18,20-21H,2-8,11-16,19,22-23H2,1H3,(H,29,31)(H,32,33);/q;+1/p-1/b10-9-; |
Clé InChI |
DIXVAIQSJHDFAV-KVVVOXFISA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)CCNC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)CCNC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


